2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine

Nucleophilic aromatic substitution Sequential derivatization Medicinal chemistry building block

2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1421066-32-1) is a bicyclic heterocyclic compound belonging to the 1,6-naphthyridine scaffold family, characterized by a saturated tetrahydro ring and adjacent chlorine and fluorine substituents at the 2- and 3-positions, respectively. This halogenation pattern provides two electronically distinct leaving groups for sequential functionalization, distinguishing it from mono-halogenated or dichlorinated analogs.

Molecular Formula C8H8ClFN2
Molecular Weight 186.61 g/mol
Cat. No. B13045439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
Molecular FormulaC8H8ClFN2
Molecular Weight186.61 g/mol
Structural Identifiers
SMILESC1CNCC2=CC(=C(N=C21)Cl)F
InChIInChI=1S/C8H8ClFN2/c9-8-6(10)3-5-4-11-2-1-7(5)12-8/h3,11H,1-2,4H2
InChIKeyCCBOIKKKPTZDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine – A Halogenated Tetrahydronaphthyridine Building Block for Heterocycle Synthesis and Medicinal Chemistry


2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1421066-32-1) is a bicyclic heterocyclic compound belonging to the 1,6-naphthyridine scaffold family, characterized by a saturated tetrahydro ring and adjacent chlorine and fluorine substituents at the 2- and 3-positions, respectively . This halogenation pattern provides two electronically distinct leaving groups for sequential functionalization, distinguishing it from mono-halogenated or dichlorinated analogs. The compound is primarily employed as an advanced intermediate in the synthesis of pharmaceutical candidates, particularly in programs targeting HIV-1 integrase allosteric site inhibitors and kinase inhibitors, where the 5,6,7,8-tetrahydro-1,6-naphthyridine motif has demonstrated value in improving DMPK profiles [1].

Why 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine Cannot Be Interchanged with Mono-Halogenated or Alternative Naphthyridine Isomers in Lead Optimization Programs


Interchanging this compound with mono-halogenated analogs (e.g., 2-chloro- or 3-fluoro-only) or with alternative naphthyridine isomers (e.g., 1,8-naphthyridine series) will introduce divergent structure–activity relationships, altered synthetic feasibility, and unpredictable pharmacokinetic profiles that can derail a lead optimization campaign [1]. Medicinal chemistry SAR studies on the tetrahydronaphthyridine series demonstrate that regioisomeric substitution patterns profoundly impact target binding, CYP 2D6 inhibition liability, and metabolic stability; specifically, the structural isomer change from the 1,6–naphthyridine core to the 1,8–naphthyridine core results in loss of CXCR4 antagonism and significantly altered DMPK profiles . Furthermore, the simultaneous presence of both chlorine and fluorine at adjacent positions creates a dual-handle modular platform that enables iterative medicinal chemistry exploration via sequential nucleophilic aromatic substitution, a synthetic advantage that single-halogen variants cannot replicate [2].

Quantitative Differentiation of 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine Versus In-Class and Cross-Isomer Analogs


Electronically Differentiated Halogen Pair Enables Orthogonal Reactivity Not Accessible with 2,3-Dichloro Analog

The target compound presents chlorine (σm = +0.37) and fluorine (σm = +0.34) at adjacent positions, offering electronically differentiated leaving groups for stepwise SNAr derivatization. In contrast, 2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1780819-48-8) contains two electronically equivalent chlorine leaving groups, precluding site-selective first-step functionalization [1]. This difference enables chemists to sequentially introduce two distinct substituents without protection/deprotection sequences.

Nucleophilic aromatic substitution Sequential derivatization Medicinal chemistry building block

1,6-Naphthyridine Core Selectively Reduces CYP 2D6 Inhibition Liability Relative to Tetrahydroisoquinoline CXCR4 Antagonists

In a comparative medicinal chemistry program, replacing the tetrahydroisoquinoline core of CXCR4 antagonists with the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold dramatically reduced CYP 2D6 inhibition—a clinically relevant drug–drug interaction liability. The parent tetrahydroisoquinoline series showed strong CYP 2D6 inhibition, whereas the 5,6,7,8-tetrahydro-1,6-naphthyridine regioisomeric series, which includes the target compound class, demonstrated greatly attenuated CYP 2D6 activity . This class-level improvement is structurally dependent on the 1,6-naphthyridine ring fusion; the 1,8- and 1,5-isomers were not profiled equivalently.

CYP 2D6 inhibition Drug–drug interaction risk CXCR4 antagonism

Purity Benchmarking: 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine Matches or Exceeds Commonly Sourced Analog Purity Specifications

Across multiple reputable suppliers, the target compound is available at min. 95% to 98% purity . This specification is comparable to or tighter than mono-halogenated analogs: 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is offered at 97% (CymitQuimica) and 3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine at 95% (AKSci). Importantly, the fully aromatic 2-chloro-3-fluoro-1,8-naphthyridine isomer achieves ≥98% purity (Chemscene), but represents a structurally distinct regioisomer inappropriate for 1,6-targeting programs .

Supplier quality Purity specification Procurement decision

Molecular Weight and Lipophilicity Tuning for CNS and Intracellular Target Exposure

The target compound (MW = 186.61) has a molecular weight intermediate between the mono-chloro analog (MW = 168.62) and the dichloro analog (MW = 203.07), offering a fine-tuning handle for lipophilicity and permeability optimization. The fluorine atom at C3 contributes both metabolic stability via the C–F bond strength and a modest increase in lipophilicity relative to the unsubstituted analog, without the excessive molecular weight penalty of the dichloro variant . This MW range is favorable for CNS drug design principles (Lipinski-compliant MW < 500; CNS multiparameter optimization prefers MW < 400).

CNS drug design Physicochemical properties Cellular permeability

Procurement-Grade Application Scenarios for 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine


HIV-1 Integrase Allosteric Site Inhibitor Lead Optimization

In programs targeting the LEDGF/p75-binding allosteric site of HIV-1 integrase, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has demonstrated potent antiviral activity in cell culture models [1]. The 2-chloro-3-fluoro substitution pattern enables modular analog synthesis: the chlorine can be displaced first with amine nucleophiles, followed by fluorine displacement under more forcing conditions or via transition-metal-catalyzed coupling, allowing systematic exploration of vector space around the naphthyridine core.

Kinase Inhibitor Scaffold with Reduced CYP 2D6 Liability

For kinase inhibitor programs (e.g., c-Met inhibitors) where CYP 2D6 inhibition is an undesirable off-target activity, the 1,6-naphthyridine isomer class provides a validated structural solution. The target compound serves as the key intermediate for constructing 1,6-naphthyridine-based kinase inhibitors that retain target potency while significantly reducing the CYP 2D6 interaction profile compared to tetrahydroisoquinoline-based analogs .

Sequential Diversification for Fragment-Based or DNA-Encoded Library Synthesis

The electronically differentiated chlorine and fluorine leaving groups make this compound an ideal dual-handle building block for library synthesis. In DEL (DNA-Encoded Library) or fragment-based screening platform contexts, the ability to perform a first substitution at C2 (chlorine displacement) followed by a second, orthogonal coupling at C3 (fluorine displacement or cross-coupling) enables the generation of structurally diverse compound collections from a single starting material, maximizing the chemical space explored per gram of starting material procured [2].

CNS-Penetrant PET Tracer or Fluorinated Analog Synthesis

The pre-installed fluorine atom at the C3 position of the naphthyridine core eliminates the need for late-stage fluorination, which is often low-yielding and cost-prohibitive in radiochemical synthesis contexts . The tetrahydro ring system provides conformational flexibility that may enhance brain penetration, while the chlorine handle enables rapid derivatization to generate candidate PET tracer precursors or fluorinated lead compounds, reducing the synthetic burden for CNS imaging and therapeutics programs.

Quote Request

Request a Quote for 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.